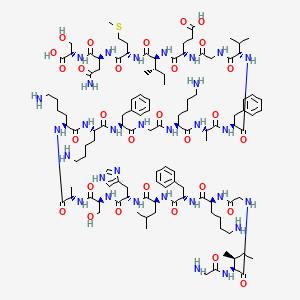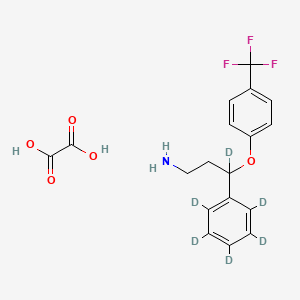
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid is a chiral amino acid derivative with a bromine and methoxy substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using a chiral amine source, such as ®-2-aminopropanol, under basic conditions to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and amination to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The bromine atom can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN), mild acidic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: (2R)-Amino(3-hydroxy-4-methoxyphenyl)ethanoic acid.
Reduction: (2R)-Amino(4-methoxyphenyl)ethanoic acid.
Substitution: (2R)-Amino(3-substituted-4-methoxyphenyl)ethanoic acid, where the substituent depends on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of peptide analogs for biological research.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on neurotransmitter systems due to its structural similarity to natural amino acids.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- (2R)-Amino(4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-chloro-4-methoxyphenyl)ethanoic acid
- (2R)-Amino(3-bromo-4-hydroxyphenyl)ethanoic acid
Uniqueness:
- The presence of both bromine and methoxy groups on the aromatic ring makes (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid unique. This combination can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of (2R)-Amino(3-bromo-4-methoxyphenyl)ethanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
YUBQGLKBIWHTOC-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)


![N-(3-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043367.png)



![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)

